molecular formula C6H3Br2N3 B1148796 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-96-3

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148796
CAS No.: 1357946-96-3
M. Wt: 276.919
InChI Key: BHWOUVFALYWPFV-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyrazolo[4,3-b]pyridine ring system. It has a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.

    Coupling Products:

Scientific Research Applications

3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a distinct entity in the realm of heterocyclic chemistry .

Properties

IUPAC Name

3,6-dibromo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOUVFALYWPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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